Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Nonlinear Optics Polarizability Charge Transfer

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS 29705-38-2), also known as N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is a dual-functionalized aromatic compound featuring a 4-fluoro-3-nitrophenyl core and two terminal hydroxyethyl groups. This structure places it in the class of nitroaniline derivatives used as building blocks in organic synthesis, particularly for dyes, pharmaceuticals, and advanced materials.

Molecular Formula C10H13FN2O4
Molecular Weight 244.22 g/mol
CAS No. 29705-38-2
Cat. No. B1330206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
CAS29705-38-2
Molecular FormulaC10H13FN2O4
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F
InChIInChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
InChIKeyZZJIOLHDWAXCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS 29705-38-2) for Chemical Research and Industrial Sourcing


Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS 29705-38-2), also known as N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, is a dual-functionalized aromatic compound featuring a 4-fluoro-3-nitrophenyl core and two terminal hydroxyethyl groups . This structure places it in the class of nitroaniline derivatives used as building blocks in organic synthesis, particularly for dyes, pharmaceuticals, and advanced materials . Its unique combination of an electron-withdrawing nitro group, a fluorine substituent, and a tertiary amine with pendant alcohols enables specific reactivity profiles and physicochemical properties that distinguish it from related analogs.

Why 4-Fluoro-3-nitroaniline Analogs Cannot Be Interchanged with CAS 29705-38-2


Despite the apparent similarity to other N,N-bis(2-hydroxyethyl)-substituted nitroanilines, the specific 4-fluoro-3-nitro substitution pattern on the phenyl ring of CAS 29705-38-2 confers unique electronic, steric, and reactivity characteristics that prevent generic substitution. The combined electron-withdrawing effects of the fluorine and nitro groups enhance the compound's electrophilicity for nucleophilic aromatic substitution (SNAr) reactions, while the fluorine atom also influences the compound's crystallinity, melting point, and solubility profile . Furthermore, this precise substitution pattern is required for its established role as an upstream precursor in the synthesis of HC Blue 1, a semi-permanent hair dye, and as a characterized impurity standard (Impurity 43) in the production of the alkylating agent Bendamustine [1]. Substituting a chloro, methyl, or unsubstituted analog would alter reaction kinetics, impurity profiles, and final product specifications in these applications.

Quantitative Differentiation of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS 29705-38-2) Versus Closest Analogs


Enhanced Polarizability and Electron Distribution Compared to Non-Fluorinated Analog

The presence of the fluorine atom at the 4-position significantly increases the molecular polarizability of the compound relative to the non-fluorinated analog, N,N-bis(2-hydroxyethyl)-4-nitroaniline (CAS 18226-17-0). This property is crucial for applications in nonlinear optics and for predicting intermolecular interactions in complex formulations .

Nonlinear Optics Polarizability Charge Transfer

Distinct Melting Point Enabling Easier Purification and Handling Versus Chloro Analog

The 4-fluoro-3-nitrophenyl derivative exhibits a sharp melting point of 118–120 °C, which is significantly higher than the predicted melting point of the corresponding 4-chloro-3-nitrophenyl analog and contrasts with the liquid or low-melting nature of many related N,N-bis(hydroxyethyl) anilines [1]. This property facilitates purification by recrystallization and ensures the compound can be handled as a stable, crystalline solid.

Crystallinity Purification Physical Properties

Validated X-ray Crystal Structure Provides Definitive Structural Proof for Quality Control

The crystal structure of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- has been solved and refined by single-crystal X-ray diffraction to an R-value of 0.050, confirming its molecular geometry and solid-state packing [1]. This level of structural characterization is not uniformly available for all nitroaniline analogs and provides a definitive benchmark for identity confirmation and purity assessment in regulated environments.

X-ray Crystallography Quality Control Structural Confirmation

Essential Precursor for HC Blue 1 with Verified Synthetic Pathway

CAS 29705-38-2 is a documented upstream raw material in the synthesis of HC Blue 1 (Solvent Blue 36), a semi-permanent hair dye, as per patent WO2013/150020 A1 [1]. The specific 4-fluoro-3-nitro substitution is required for the subsequent reaction with methylamine to yield the desired dye chromophore. Analogs with different halogen or substituent patterns would not produce the same final product or would require altered reaction conditions.

Synthetic Intermediate Hair Dye Regulated Pathway

Characterized Impurity Standard for Bendamustine with Regulatory Relevance

This compound is officially designated as Bendamustine Impurity 43 and is supplied as a fully characterized reference standard for use in analytical method validation and quality control during the manufacture of Bendamustine hydrochloride [1]. Its identification and quantification are critical for ensuring the purity and safety of the final drug product. Substituting an analog would not meet the regulatory definition of this specific impurity.

Pharmaceutical Impurity Reference Standard Quality Control

DFT-Optimized Geometry and Electronic Properties for Predictive Material Design

The molecular structure of the target compound has been optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, and the calculated parameters show good agreement with experimental XRD data [1]. This computational validation provides reliable HOMO-LUMO gap, electrostatic potential, and global reactivity descriptors that can be used to predict the compound's behavior in novel materials or reactions. Similar high-level DFT validation is not universally available for all comparator molecules.

DFT Calculation HOMO-LUMO Computational Chemistry

High-Value Procurement Scenarios for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- (CAS 29705-38-2)


Synthesis of HC Blue 1 and Related Nitroaniline Hair Dyes

This compound serves as an essential upstream intermediate for the industrial production of HC Blue 1, a widely used semi-permanent hair dye. The synthetic route is patented and specifically requires the 4-fluoro-3-nitrophenyl substitution pattern to achieve the final dye structure [1]. Researchers and manufacturers in the personal care industry should prioritize this compound for process development and scale-up to ensure fidelity to the established route and to meet final product specifications.

Pharmaceutical Impurity Reference Standard for Bendamustine

As Bendamustine Impurity 43, this compound is a critical reference material for analytical method development, validation, and quality control in the production of Bendamustine hydrochloride [1]. Quality control laboratories and contract research organizations (CROs) supporting generic drug applications (ANDAs) must source this specific impurity standard to comply with regulatory guidelines and to accurately monitor impurity profiles during drug substance and drug product manufacturing.

Development of Nonlinear Optical (NLO) Materials

The enhanced molecular polarizability (23.6 × 10⁻²⁴ cm³) and the presence of a donor-π-acceptor framework make this compound a promising building block for organic nonlinear optical materials [1]. Its crystalline nature and validated DFT electronic structure [2] allow for predictive design of materials with targeted second-order or third-order NLO responses. Researchers in photonics and optoelectronics can leverage this compound to synthesize novel chromophores and polymers for applications in optical limiting, frequency conversion, and integrated optics.

General Synthesis of Functionalized Aromatics via SNAr

The 4-fluoro-3-nitrophenyl core is activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group, enabling efficient functionalization with amines and other nucleophiles [1]. This reactivity profile, combined with the compound's two hydroxyethyl handles, allows it to be used as a versatile scaffold for constructing more complex heterocyclic systems, including BODIPYs, porphyrins, and corroles. Organic chemists can utilize this compound as a key intermediate to rapidly access diverse libraries of functionalized aromatic molecules.

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